molecular formula C14H21BrO B1268130 2-Bromo-4-(2,4,4-trimethylpentan-2-yl)phenol CAS No. 57835-35-5

2-Bromo-4-(2,4,4-trimethylpentan-2-yl)phenol

Cat. No.: B1268130
CAS No.: 57835-35-5
M. Wt: 285.22 g/mol
InChI Key: CZNHJPFJMLYYCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-(2,4,4-trimethylpentan-2-yl)phenol is an organic compound with the molecular formula C14H21BrO. It is a brominated phenol derivative, characterized by the presence of a bromine atom at the second position and a bulky 2,4,4-trimethylpentan-2-yl group at the fourth position of the phenol ring. This compound is known for its applications in various fields, including chemistry and industry.

Scientific Research Applications

2-Bromo-4-(2,4,4-trimethylpentan-2-yl)phenol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of infections.

    Industry: Utilized as an intermediate in the production of specialty chemicals and materials.

Safety and Hazards

The compound is classified as a warning signal word. The precautionary statements include P261, P280, P301+P312, P302+P352, P305+P351+P338. The hazard statements are H302, H315, H319, H335 .

Biochemical Analysis

Biochemical Properties

2-Bromo-4-(2,4,4-trimethylpentan-2-yl)phenol plays a significant role in biochemical reactions, particularly in the synthesis of spiroboronates . It interacts with various enzymes and proteins, facilitating the formation of stable complexes. The compound’s bromine atom and phenolic hydroxyl group are crucial for these interactions, allowing it to act as a ligand or a substrate in enzymatic reactions. For instance, it can interact with oxidoreductases and transferases, influencing their catalytic activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and exposure to light. Studies have shown that it remains stable under inert atmosphere and room temperature . Prolonged exposure to light or extreme pH conditions can lead to its degradation, affecting its long-term efficacy in biochemical assays.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(2,4,4-trimethylpentan-2-yl)phenol typically involves the bromination of 4-(2,4,4-trimethylpentan-2-yl)phenol. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and concentration, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(2,4,4-trimethylpentan-2-yl)phenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.

    Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized products.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding phenol without the bromine substituent.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents are used.

Major Products Formed

    Substitution Reactions: Formation of azido or thiocyanato derivatives.

    Oxidation Reactions: Formation of quinones or other oxidized phenolic compounds.

    Reduction Reactions: Formation of the corresponding phenol without the bromine substituent.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-tert-butylphenol
  • 2-Bromo-4-(1,1,3,3-tetramethylbutyl)phenol
  • 2-Bromo-4-(2,4,4-trimethylpentyl)phenol

Uniqueness

2-Bromo-4-(2,4,4-trimethylpentan-2-yl)phenol is unique due to the presence of the bulky 2,4,4-trimethylpentan-2-yl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific applications where such properties are desired, such as in the development of new antimicrobial agents or specialty chemicals.

Properties

IUPAC Name

2-bromo-4-(2,4,4-trimethylpentan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrO/c1-13(2,3)9-14(4,5)10-6-7-12(16)11(15)8-10/h6-8,16H,9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZNHJPFJMLYYCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50336583
Record name 2-Bromo-4-(2,4,4-trimethylpentan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50336583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57835-35-5
Record name 2-Bromo-4-(2,4,4-trimethylpentan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50336583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4-(2,4,4-trimethylpent-2-yl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.